molecular formula C17H22N4O2S B5538559 (1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5538559
M. Wt: 346.4 g/mol
InChI Key: JYHFQGNBZKTOLP-UONOGXRCSA-N
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Description

The compound (1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with a benzothiadiazole moiety, which is known for its electronic properties and potential use in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzothiadiazole group, and functionalization with the methoxyethyl group. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiadiazole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is studied for its unique electronic properties, which make it a candidate for use in organic electronics and photonics.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific molecular targets involved in disease pathways.

Industry

In industry, the compound’s electronic properties could be leveraged for the development of new materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of (1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one include other benzothiadiazole derivatives and bicyclic compounds with similar structural features.

Uniqueness

What sets this compound apart is its specific combination of structural elements, which confer unique electronic and chemical properties

Properties

IUPAC Name

(1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-23-7-6-21-14-4-3-13(17(21)22)10-20(11-14)9-12-2-5-15-16(8-12)19-24-18-15/h2,5,8,13-14H,3-4,6-7,9-11H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHFQGNBZKTOLP-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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